molecular formula C24H18Br2N4O2 B11711707 2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol

Cat. No.: B11711707
M. Wt: 554.2 g/mol
InChI Key: OGFAGFGHVOKOIL-DNDOVNLQSA-N
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Description

2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound characterized by its unique structure, which includes bromine atoms, a methoxyphenyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation of 3,5-dibromosalicylaldehyde with appropriate amines under controlled conditions. For instance, the reaction of 3,5-dibromosalicylaldehyde with N,N-diethylethane-1,2-diamine in methanol at room temperature can yield the desired Schiff base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of bromine-containing reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized under appropriate conditions.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can replace the bromine atoms under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can yield quinones, while reduction of the imine groups can produce secondary amines.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenolic group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-DIBROMO-6-[(E)-({1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-4-PHENYL-1H-IMIDAZOL-2-YL}IMINO)METHYL]PHENOL is unique due to its combination of bromine atoms, methoxyphenyl group, and imidazole ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18Br2N4O2

Molecular Weight

554.2 g/mol

IUPAC Name

2,4-dibromo-6-[(E)-[1-[(E)-(4-methoxyphenyl)methylideneamino]-4-phenylimidazol-2-yl]iminomethyl]phenol

InChI

InChI=1S/C24H18Br2N4O2/c1-32-20-9-7-16(8-10-20)13-28-30-15-22(17-5-3-2-4-6-17)29-24(30)27-14-18-11-19(25)12-21(26)23(18)31/h2-15,31H,1H3/b27-14+,28-13+

InChI Key

OGFAGFGHVOKOIL-DNDOVNLQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=CC=C4

Origin of Product

United States

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